molecular formula C9H9N3O B065813 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No. B065813
CAS RN: 161333-96-6
M. Wt: 175.19 g/mol
InChI Key: LZVTYGZUUBGUAD-UHFFFAOYSA-N
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Description

Pyrazolo and pyrido pyrimidine compounds are important drug-like scaffolds that have shown a wide range of clinical applications . They have been used in the development of various inhibitors and have potential therapeutic applications .


Synthesis Analysis

The synthesis of pyrazolo and pyrido pyrimidine compounds involves various solvents, catalysts, and techniques such as microwave irradiation . For example, an expeditious synthesis of a compound was optimized using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .


Molecular Structure Analysis

The molecular structure of these compounds is complex. For instance, the molecular formula of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is C9H9N3 .


Chemical Reactions Analysis

These compounds have been evaluated for their inhibitory activity against various biological targets. For example, a series of pyrazolo pyrimidine compounds were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For example, the molecular weight of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is 159.188 Da .

Scientific Research Applications

Future Directions

Future research could focus on further optimizing the synthesis of these compounds and evaluating their potential therapeutic applications. The development of novel pyrazolo and pyrido pyrimidine compounds with improved inhibitory activity against various biological targets could be a promising direction .

properties

IUPAC Name

2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVTYGZUUBGUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628604
Record name 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one

CAS RN

161333-96-6
Record name 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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